{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetic acid
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Overview
Description
2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYACETIC ACID is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYACETIC ACID typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYACETIC ACID has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID
- 3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)BENZOIC ACID
- 5-METHYL-1,2,4-OXADIAZOLE-3-CARBOXYLIC ACID
Uniqueness
2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYACETIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O5 |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]acetic acid |
InChI |
InChI=1S/C12H12N2O5/c1-8-13-11(19-14-8)6-17-9-4-2-3-5-10(9)18-7-12(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
MYMOIRGZJRUNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=CC=C2OCC(=O)O |
Origin of Product |
United States |
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